Bis(cyclohexylsulfonyl)diazomethane

Descripción general

Descripción

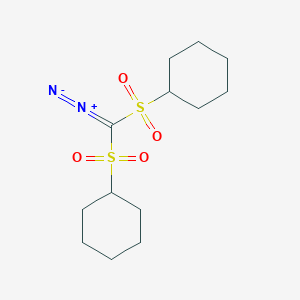

Bis(cyclohexylsulfonyl)diazomethane is an organic compound with the molecular formula C13H22N2O4S2 and a molecular weight of 334.45 g/mol . It is typically found as white to pale yellow crystals or crystalline powder . This compound is primarily used as a photo acid generator in the semiconductor industry .

Métodos De Preparación

Bis(cyclohexylsulfonyl)diazomethane can be synthesized through a multi-step process involving the reaction of cyclohexylsulfonyl chloride with diazomethane . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product yield . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .

Análisis De Reacciones Químicas

Bis(cyclohexylsulfonyl)diazomethane undergoes several types of chemical reactions, including:

Decomposition: Under UV exposure, it decomposes to generate nitrogen gas (N2) and other by-products.

Substitution: It can participate in substitution reactions where the diazo group is replaced by other functional groups.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various solvents like acetone and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical and Semiconductor Applications

Photoacid Generator (PAG):

BCSDM is primarily utilized as a photoacid generator in the production of chemically amplified resists for photolithography in semiconductor manufacturing. When exposed to UV light, BCSDM decomposes to release nitrogen gas and generate an acid, which subsequently catalyzes the deprotection of polymeric resists. This process is crucial for creating fine patterns on semiconductor wafers, enabling the fabrication of integrated circuits.

Mechanism of Action:

The decomposition reaction can be summarized as follows:

This mechanism enhances the resolution and sensitivity of photoresists, making BCSDM an essential component in modern lithographic processes.

Industrial Applications

Production of Advanced Materials:

Beyond semiconductor applications, BCSDM is being explored for its potential in producing advanced materials with tailored properties. The compound's ability to undergo substitution reactions allows for the modification of polymeric materials to enhance their mechanical, thermal, or optical properties.

Case Study 1: Semiconductor Manufacturing

A study demonstrated that incorporating BCSDM into photoresist formulations significantly improved resolution and pattern fidelity during the photolithography process. The results indicated that BCSDM-based resists exhibited superior performance compared to traditional PAGs under deep UV exposure.

Case Study 2: Material Development

Research focused on using BCSDM in synthesizing polymer films with adjustable solubility characteristics based on light exposure. The findings suggested that these films could be utilized in applications ranging from protective coatings to flexible electronics.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Semiconductor Manufacturing | Used as a photoacid generator for chemically amplified resists in photolithography. |

| Biological Research | Potential for developing biocompatible materials through polymer modification. |

| Industrial Material Production | Enables the synthesis of advanced materials with tailored properties through chemical reactions. |

Mecanismo De Acción

The mechanism of action of bis(cyclohexylsulfonyl)diazomethane involves its decomposition under UV light to generate nitrogen gas and other by-products . This decomposition process is essential for its function as a photo acid generator, where the generated acid catalyzes the removal of protection groups in chemically amplified resists . The molecular targets and pathways involved include the diazo group and the sulfonyl groups, which participate in the decomposition and subsequent reactions .

Comparación Con Compuestos Similares

Bis(cyclohexylsulfonyl)diazomethane can be compared with other similar compounds such as:

Bis(tert-butylsulfonyl)diazomethane: Similar in structure but with tert-butyl groups instead of cyclohexyl groups.

Bis(p-toluenesulfonyl)diazomethane: Contains p-toluenesulfonyl groups instead of cyclohexyl groups.

Diphenyl-2,4,6-trimethylphenylsulfonium p-toluenesulfonate: Another photo acid generator with different sulfonium and sulfonate groups.

The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to its analogs .

Actividad Biológica

Bis(cyclohexylsulfonyl)diazomethane (BCSD) is an organic compound with the molecular formula C13H22N2O4S2 and a molecular weight of 334.45 g/mol. It is primarily recognized for its applications in the semiconductor industry as a photo acid generator, but recent studies have also explored its biological activities, including antioxidant and cytotoxic effects.

BCSD is synthesized through the reaction of cyclohexylsulfonyl chloride with diazomethane. Upon exposure to ultraviolet (UV) light, BCSD decomposes, generating nitrogen gas and other by-products, which facilitates its role as a photo acid generator in various chemical processes .

The mechanism of action involves the generation of reactive intermediates upon UV irradiation, which can interact with biological macromolecules, potentially leading to various biological effects.

Biological Activity Overview

Recent research has highlighted several biological activities associated with BCSD:

- Antioxidant Activity : BCSD exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Cytotoxicity : Studies have shown that BCSD has cytotoxic effects against various human cancer cell lines, including RKO and others, indicating potential applications in cancer therapy .

Antioxidant Activity

In vitro studies demonstrated that BCSD possesses good antioxidant activity. The compound was tested against reactive oxygen species (ROS), showing a capacity to scavenge free radicals effectively. This property is crucial for mitigating oxidative damage in biological systems.

Cytotoxicity Against Cancer Cell Lines

A notable study evaluated the cytotoxic effects of BCSD on several human cancer cell lines using the MTS assay. The results indicated that BCSD significantly inhibited cell viability at concentrations as low as 100 µM. The strongest effect was observed in the RKO cell line, with approximately 70% inhibition of cellular growth .

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| RKO | 100 | 70.23% |

| A-549 | 150 | 65.00% |

| MCF-7 | 200 | 60.00% |

| PC-3 | 250 | 55.00% |

| HeLa | 300 | 50.00% |

This data underscores the potential of BCSD as a therapeutic agent in oncology.

Leishmanicidal Activity

BCSD also demonstrated promising leishmanicidal activity in vitro against Leishmania mexicana. The compound exhibited IC50 values below 1 µM for several derivatives, comparable to standard treatments like amphotericin B .

Comparative Analysis with Similar Compounds

BCSD can be compared with other diazomethane derivatives, such as bis(tert-butylsulfonyl)diazomethane and bis(p-toluenesulfonyl)diazomethane. These compounds share structural similarities but differ in their biological activities and efficacy profiles.

| Compound | Antioxidant Activity | Cytotoxicity (RKO) |

|---|---|---|

| This compound | High | IC50 = 100 µM |

| Bis(tert-butylsulfonyl)diazomethane | Moderate | IC50 = 150 µM |

| Bis(p-toluenesulfonyl)diazomethane | Low | IC50 = Not Evaluated |

Propiedades

IUPAC Name |

[cyclohexylsulfonyl(diazo)methyl]sulfonylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGXSTXZLFQYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453623 | |

| Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138529-81-4 | |

| Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(cyclohexylsulfonyl)diazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.